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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impact of various drugs on the

metabolism of Repaglinide, an oral antidiabetic agent. The data presented is compiled from in

vitro and in vivo studies to offer a detailed understanding of the pharmacokinetic interactions,

aiding in drug development and clinical study design.

Overview of Repaglinide Metabolism
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8

and CYP3A4 playing the most significant roles.[1][2][3][4] Additionally, it undergoes

glucuronidation, a phase II metabolic reaction, facilitated by UDP-glucuronosyltransferases

(UGTs), to a lesser extent.[5] The major metabolites of Repaglinide are the dicarboxylic acid

derivative (M2), the aromatic amine (M1), and a piperidine ring hydroxylation product (M4).[2]

An acyl glucuronide (M7) is also formed.[2] These metabolites are pharmacologically inactive

and are primarily excreted in the feces.

The following diagram illustrates the primary metabolic pathways of Repaglinide.
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Caption: Primary metabolic pathways of Repaglinide.

Impact of CYP2C8 Inhibitors on Repaglinide
Pharmacokinetics
CYP2C8 is a major enzyme responsible for Repaglinide metabolism. Co-administration of

Repaglinide with strong inhibitors of CYP2C8 can lead to a significant increase in its plasma

concentrations, potentially causing hypoglycemia.

Gemfibrozil
Gemfibrozil is a potent inhibitor of CYP2C8. Concomitant use with Repaglinide is generally not

recommended due to the high risk of a significant drug-drug interaction.[6]

Table 1: Effect of Gemfibrozil on Repaglinide Pharmacokinetic Parameters
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Interacting
Drug

Repaglinide
Dose

Gemfibrozil
Dose

Change in
AUC of
Repaglinide

Change in
Cmax of
Repaglinide

Reference(s
)

Gemfibrozil 0.25 mg

600 mg twice

daily for 3

days

8.1-fold

increase

2.4-fold

increase
[7][8][9]

Gemfibrozil +

Itraconazole
0.25 mg

600 mg

Gemfibrozil

twice daily for

3 days + 100

mg

Itraconazole

twice daily for

3 days

19.4-fold

increase

2.8-fold

increase
[7][8][9]

Gemfibrozil

(single dose)
0.25 mg 900 mg

8.3-fold

increase

2.4-fold

increase
[6]

Clopidogrel
Clopidogrel, an antiplatelet agent, is also a significant inhibitor of CYP2C8. Its co-administration

with Repaglinide is contraindicated in some countries due to the increased risk of

hypoglycemia.[10][11]

Table 2: Effect of Clopidogrel on Repaglinide Pharmacokinetic Parameters

Interacting
Drug

Repaglinide
Dose

Clopidogrel
Dose

Change in
AUC of
Repaglinide

Change in
Cmax of
Repaglinide

Reference(s
)

Clopidogrel 0.25 mg

300 mg

loading dose,

then 75 mg

daily

5.1-fold

increase (Day

1), 3.9-fold

increase (Day

3)

Not specified [10][11][12]
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Impact of CYP3A4 Inducers on Repaglinide
Pharmacokinetics
CYP3A4 is another key enzyme in the metabolism of Repaglinide. Inducers of CYP3A4 can

accelerate the metabolism of Repaglinide, leading to lower plasma concentrations and

potentially reduced therapeutic efficacy.

Rifampin
Rifampin is a potent inducer of CYP3A4. Concomitant use with Repaglinide can significantly

decrease its plasma levels.[1][8][13][14][15]

Table 3: Effect of Rifampin on Repaglinide Pharmacokinetic Parameters

Interacting
Drug

Repaglinide
Dose

Rifampin
Dose

Change in
AUC of
Repaglinide

Change in
Cmax of
Repaglinide

Reference(s
)

Rifampin 0.5 mg
600 mg daily

for 5 days

57%

decrease

41%

decrease
[13]

Rifampin 4 mg
600 mg daily

for 7 days

~50%

decrease

(concomitant

administratio

n), ~80%

decrease

(24h after last

Rifampin

dose)

Not

significantly

affected

(concomitant)

, Significantly

reduced (24h

after)

[1][14]

Rifampin 4 mg
600 mg daily

for 6 days

32%

decrease

26%

decrease
[8][15]

Experimental Protocols
The data presented in this guide are derived from clinical trials and in vitro studies. The

following provides an overview of the typical methodologies employed.
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Clinical Study Design
A common design for these drug-drug interaction studies is a randomized, two-phase crossover

trial in a small group of healthy volunteers (typically 9-12 participants).[1][7][9][10][12][13][16]

The following diagram illustrates a typical experimental workflow for a clinical drug-drug

interaction study.
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Typical Clinical DDI Study Workflow
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Caption: A typical two-phase crossover clinical trial design.
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Participants: Healthy adult volunteers, with specific inclusion and exclusion criteria to ensure

safety and minimize variability.

Dosing: Participants receive a single dose of Repaglinide alone in one phase and in

combination with the interacting drug in the other phase, with a washout period in between.

Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug

administration to measure the plasma concentrations of Repaglinide.

Analytical Methods: Repaglinide concentrations in plasma are typically determined using

validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem

mass spectrometry (LC-MS/MS) methods.

Data Analysis: Pharmacokinetic parameters such as the area under the plasma

concentration-time curve (AUC) and maximum plasma concentration (Cmax) are calculated

and compared between the two phases to assess the magnitude of the interaction.

In Vitro Metabolism Studies
In vitro studies are crucial for elucidating the specific enzymes involved in drug metabolism and

for predicting potential drug-drug interactions.[3][4][17][18][19][20]

Test Systems: These studies often utilize human liver microsomes (HLMs), which contain a

high concentration of CYP enzymes, or recombinant human CYP enzymes to assess the

contribution of individual enzymes to Repaglinide metabolism.[3][4][17][18][19][20]

Incubation: Repaglinide is incubated with the test system in the presence and absence of the

potential inhibitor or inducer.

Analysis: The formation of Repaglinide metabolites is monitored over time using analytical

techniques like LC-MS/MS to determine the rate of metabolism and the inhibitory or inductive

potential of the co-administered drug.

Conclusion and Recommendations
The metabolism of Repaglinide is significantly influenced by drugs that inhibit or induce its

primary metabolic pathways, namely CYP2C8 and CYP3A4.
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Strong CYP2C8 inhibitors, such as Gemfibrozil and Clopidogrel, can dramatically increase

Repaglinide exposure, posing a significant risk of hypoglycemia. Co-administration of these

drugs with Repaglinide should be avoided or managed with extreme caution and close

glucose monitoring.

Potent CYP3A4 inducers, like Rifampin, can substantially decrease Repaglinide plasma

concentrations, which may lead to a loss of glycemic control. Dose adjustments of

Repaglinide may be necessary when co-administered with such drugs.

For drug development professionals, a thorough evaluation of the potential for drug-drug

interactions with new chemical entities that are metabolized by or affect CYP2C8 and CYP3A4

is essential when considering co-administration with Repaglinide. In vitro screening followed by

well-designed clinical drug-drug interaction studies are critical to ensure patient safety and

therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rifampicin seems to act as both an inducer and an inhibitor of the metabolism of
repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

2. ClinPGx [clinpgx.org]

3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro
biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

4. go.drugbank.com [go.drugbank.com]

5. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a
potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

6. [PDF] Dose-Dependent Interaction between Gemfibrozil and Repaglinide in Humans:
Strong Inhibition of CYP2C8 with Subtherapeutic Gemfibrozil Doses | Semantic Scholar
[semanticscholar.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15139624?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15034704/
https://pubmed.ncbi.nlm.nih.gov/15034704/
https://www.clinpgx.org/pathway/PA153627759
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884358/
https://go.drugbank.com/articles/A14910
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014070/
https://www.semanticscholar.org/paper/Dose-Dependent-Interaction-between-Gemfibrozil-and-Honkalammi-Niemi/6d44a4457619332099d62e7cfdc97dce9834dcca
https://www.semanticscholar.org/paper/Dose-Dependent-Interaction-between-Gemfibrozil-and-Honkalammi-Niemi/6d44a4457619332099d62e7cfdc97dce9834dcca
https://www.semanticscholar.org/paper/Dose-Dependent-Interaction-between-Gemfibrozil-and-Honkalammi-Niemi/6d44a4457619332099d62e7cfdc97dce9834dcca
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. [PDF] Effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics
and pharmacodynamics of repaglinide: potentially hazardous interaction between gemfibrozil
and repaglinide | Semantic Scholar [semanticscholar.org]

8. accessdata.fda.gov [accessdata.fda.gov]

9. Effects of gemfibrozil, itraconazole, and their combination on the pharmacokinetics and
pharmacodynamics of repaglinide: potentially hazardous interaction between gemfibrozil and
repaglinide - ProQuest [proquest.com]

10. pharmacase.ca [pharmacase.ca]

11. Hypoglycemia during the Concomitant Use of Repaglinide and Clopidogrel in an Elderly
Patient with Type 2 Diabetes and Severe Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

12. Drug-drug interaction between repaglinide and clopidogrel: Potential risk of
hypoglycaemia [hsa.gov.sg]

13. Rifampin decreases the plasma concentrations and effects of repaglinide - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. accessdata.fda.gov [accessdata.fda.gov]

16. The effect of gemfibrozil on repaglinide pharmacokinetics persists for at least 12 h after
the dose: evidence for mechanism-based inhibition of CYP2C8 in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed
Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

18. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and
rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Evaluating the Impact of Drug-Drug Interactions on
Repaglinide Metabolism: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15139624#evaluating-the-impact-of-
drug-drug-interactions-on-repaglinide-metabolism]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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